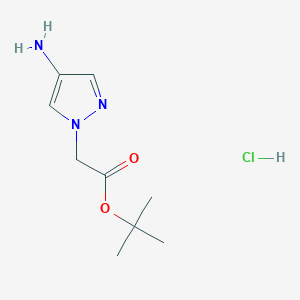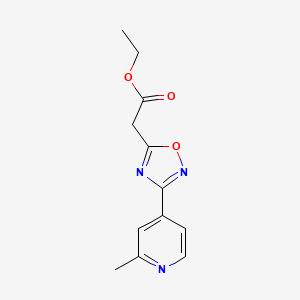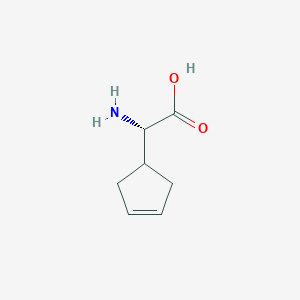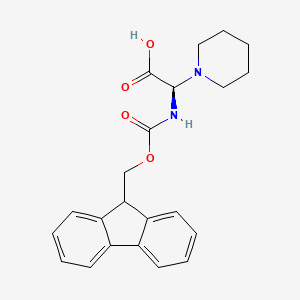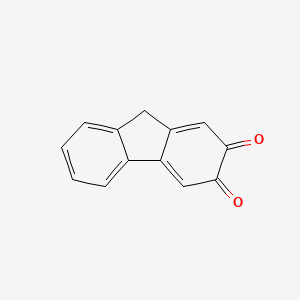
Fluorene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorene-2,3-dione is a polycyclic aromatic hydrocarbon with a unique structure characterized by a fused ring system It is a derivative of fluorene, where the 2 and 3 positions are oxidized to form a diketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorene-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of fluorene derivatives in the presence of strong acids like sulfuric acid. For instance, cyclization in concentrated sulfuric acid can yield 5-carboxyindeno[1,2-a]fluorene dione, which can then be decarboxylated using elemental copper at high temperatures to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions followed by purification steps to isolate the desired diketone. The use of catalytic processes and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction reactions can convert the diketone to corresponding diols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the fluorene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield polycyclic aromatic ketones, while reduction can produce diols.
Applications De Recherche Scientifique
Fluorene-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
Fluorene-2,3-dione can be compared with other similar compounds, such as:
Indeno[1,2-b]fluorene: Another polycyclic aromatic hydrocarbon with a similar fused ring system but different functional groups.
Indeno[2,1-c]fluorene-5,8-dione: A compound with extended π-conjugated systems and unique electronic properties.
Comparaison Avec Des Composés Similaires
- Indeno[1,2-b]fluorene
- Indeno[2,1-c]fluorene-5,8-dione
- Benzo-fused indeno[2,1-c]fluorenes
Propriétés
Numéro CAS |
6957-72-8 |
|---|---|
Formule moléculaire |
C13H8O2 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
9H-fluorene-2,3-dione |
InChI |
InChI=1S/C13H8O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5H2 |
Clé InChI |
ZQIKSAGDJDNAEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=CC(=O)C(=O)C=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


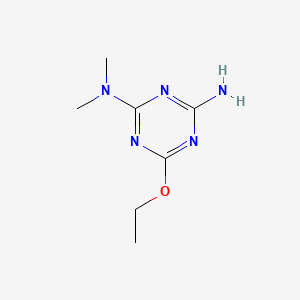
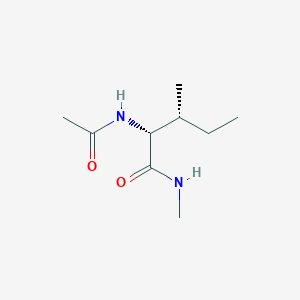
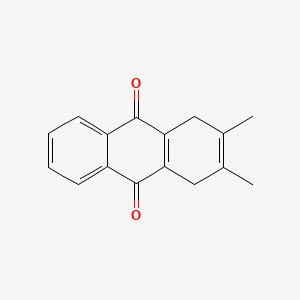

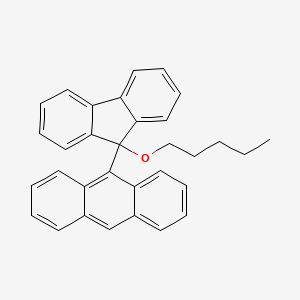
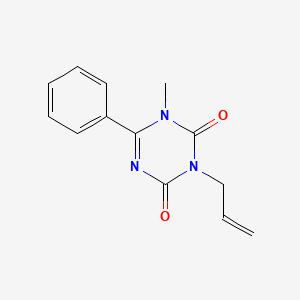

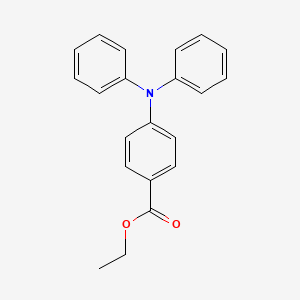
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
